molecular formula C18H21ClN2O2 B2501600 1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA CAS No. 1797281-46-9

1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA

Cat. No.: B2501600
CAS No.: 1797281-46-9
M. Wt: 332.83
InChI Key: RUHOYMRVGHIKSR-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methylphenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA typically involves the reaction of 4-chlorobenzyl isocyanate with 2-methoxy-2-(2-methylphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA
  • 1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA
  • 1-[(4-METHYLPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA

Uniqueness

1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-13-5-3-4-6-16(13)17(23-2)12-21-18(22)20-11-14-7-9-15(19)10-8-14/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHOYMRVGHIKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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